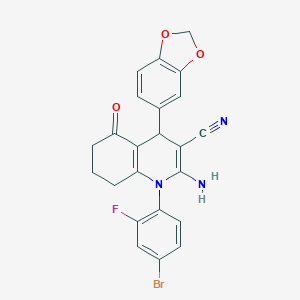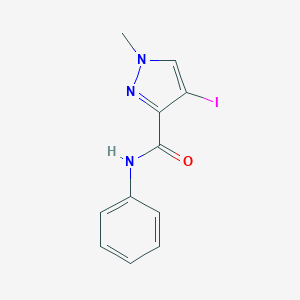
5-bromo-1-ethyl-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-1-ethyl-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one is a synthetic compound that belongs to the class of indole derivatives. It has been extensively studied for its potential use in scientific research due to its unique structure and properties.
Wirkmechanismus
The mechanism of action of 5-bromo-1-ethyl-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been shown to have an inhibitory effect on certain enzymes and proteins involved in cellular signaling pathways. This may be responsible for its potential therapeutic applications in the treatment of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-1-ethyl-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one has several biochemical and physiological effects. It has been found to have anti-inflammatory properties, as well as anti-cancer properties. It has also been shown to have an inhibitory effect on certain enzymes and proteins involved in cellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-bromo-1-ethyl-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one in lab experiments is its unique properties. It has been found to have potential therapeutic applications in the treatment of various diseases, and it has also been used in studies related to drug discovery and development. However, one of the limitations of using this compound is its cost. It is a synthetic compound that can be expensive to produce, which may limit its use in certain studies.
Zukünftige Richtungen
There are several future directions for the study of 5-bromo-1-ethyl-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one. One direction is to further investigate its potential therapeutic applications in the treatment of cancer and inflammation. Another direction is to study its effects on cellular signaling pathways, which may provide insight into its mechanism of action. Additionally, future studies could focus on developing more cost-effective methods for synthesizing this compound, which may increase its use in scientific research.
Synthesemethoden
The synthesis of 5-bromo-1-ethyl-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one involves several steps, including the reaction between an indole derivative and an aldehyde, followed by bromination and reduction. This process yields a pure form of the compound, which can then be used for further research.
Wissenschaftliche Forschungsanwendungen
5-bromo-1-ethyl-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one has been used in various scientific research studies due to its unique properties. It has been found to have potential therapeutic applications in the treatment of cancer, inflammation, and other diseases. It has also been used in studies related to drug discovery and development, as well as in the study of cellular signaling pathways.
Eigenschaften
Produktname |
5-bromo-1-ethyl-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one |
|---|---|
Molekularformel |
C19H18BrNO3 |
Molekulargewicht |
388.3 g/mol |
IUPAC-Name |
5-bromo-1-ethyl-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)indol-2-one |
InChI |
InChI=1S/C19H18BrNO3/c1-3-21-16-10-9-14(20)11-15(16)19(24,18(21)23)12(2)17(22)13-7-5-4-6-8-13/h4-12,24H,3H2,1-2H3 |
InChI-Schlüssel |
NUPZOGKSSPUIHM-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)(C(C)C(=O)C3=CC=CC=C3)O |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)(C(C)C(=O)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,4-dihydroisoquinolin-2(1H)-yl[5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B214250.png)
![4-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B214251.png)




![methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B214263.png)
![ethyl 1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B214266.png)

![6-tert-Butyl-2-[(thiophene-2-carbonyl)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide](/img/structure/B214268.png)

![4,5-Dimethyl-2-[2-(5-methyl-3-trifluoromethyl-pyrazol-1-yl)-acetylamino]-thiophene-3-carboxylic acid ethyl ester](/img/structure/B214271.png)
